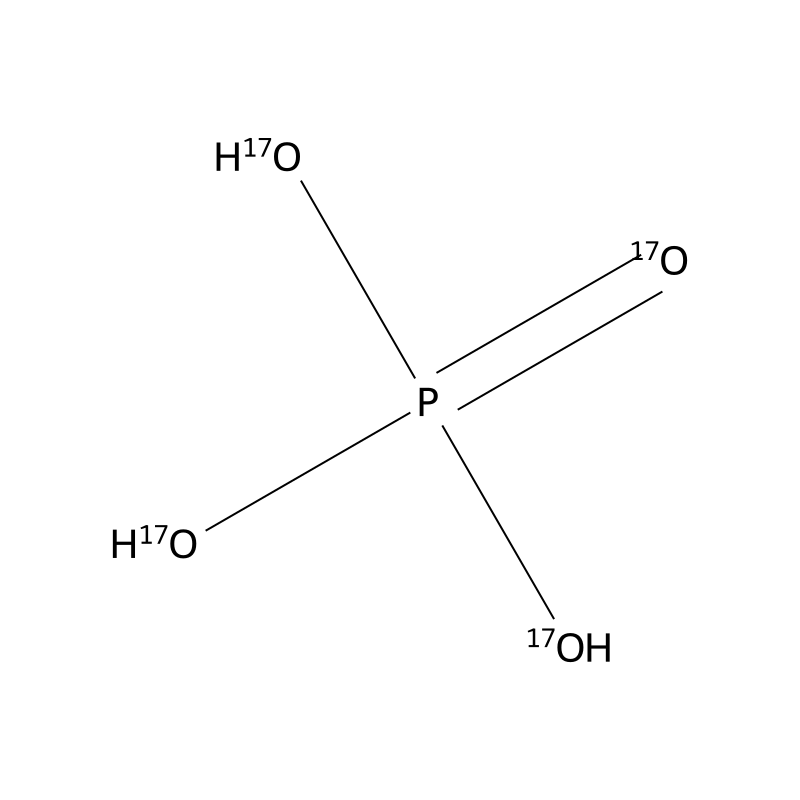Phosphoric acid-17O4

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotopic Tracer Studies
Due to the ¹⁷O isotope's distinct mass compared to the more common oxygen-16 (¹⁶O), phosphoric acid-17O4 can be used as a tracer molecule. By incorporating it into biological systems or chemical reactions, scientists can track the movement and fate of the phosphate group. This allows for a deeper understanding of metabolic pathways, enzymatic activity, and other processes that involve phosphate [PubChem, National Institutes of Health (.gov) - Phosphoric acid-17O4 | H3PO4P | CID 16213604, ].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorous-31 (³¹P) NMR spectroscopy is a powerful technique for studying the structure and dynamics of biological molecules containing phosphate groups. Phosphoric acid-17O4 enrichment can simplify the NMR spectra, improving resolution and signal-to-noise ratio. This allows researchers to obtain more detailed information about the chemical environment of phosphate groups in complex biological systems [Sigma-Aldrich - Phosphoric acid-17O4 solution, ].
Mass Spectrometry (MS) Applications
Similar to NMR, phosphoric acid-17O4 can be used in mass spectrometry experiments to differentiate between phosphorylated molecules with different isotopic compositions. This is particularly useful for studying protein phosphorylation, a crucial process in cell signaling and regulation [Application note: Isotopic enrichment of cellular metabolites for mass spectrometry, ScienceDirect, ].
Phosphoric acid-17O4, also known by its chemical formula H3O4P, is a variant of phosphoric acid distinguished by the presence of the isotope oxygen-17. This compound is typically encountered as a colorless, viscous liquid or as a crystalline solid. It is highly soluble in water and exhibits strong acidic properties, making it a significant compound in both industrial and laboratory settings. Phosphoric acid-17O4 is categorized under inorganic acids and is known for its role in various
- Reaction with Bases: Phosphoric acid reacts exothermically with bases, producing phosphates and releasing heat. This reaction can lead to the formation of salts such as sodium phosphate when reacted with sodium hydroxide.
- Reaction with Metals: When in contact with active metals like aluminum or iron, phosphoric acid-17O4 can release hydrogen gas, which poses a flammability risk .
- Oxidation Reactions: The compound can participate in oxidation reactions, contributing to its versatility in organic synthesis.
Phosphoric acid-17O4 exhibits biological activity that is essential in various biochemical processes. It plays a crucial role in cellular metabolism, particularly in the formation of adenosine triphosphate (ATP), which is vital for energy transfer within cells. Additionally, phosphoric acid is involved in bone mineralization and may impact cellular signaling pathways due to its phosphate groups. Its biological significance extends to its use as a food additive, where it acts as an acidulant and preservative .
The synthesis of phosphoric acid-17O4 can be achieved through several methods:
- Direct Reaction: Phosphoric acid can be synthesized by reacting phosphorus pentoxide with water under controlled conditions.
- Isotope Enrichment: The incorporation of the oxygen-17 isotope can be achieved through isotopic exchange reactions or using specific synthesis routes that favor the uptake of oxygen-17 during the reaction process.
- Electrochemical Methods: Advanced techniques such as electrolysis can also facilitate the production of phosphoric acid variants while allowing for precise control over isotopic composition.
Phosphoric acid-17O4 has diverse applications across various fields:
- Fertilizers: It is widely used in the production of phosphate fertilizers, which are crucial for agricultural productivity.
- Food Industry: As an acidulant and preservative, it helps maintain food quality and safety by preventing microbial growth .
- Chemical Manufacturing: It serves as a precursor for synthesizing other chemicals and compounds, including detergents and cleaning agents.
- Research: In scientific research, phosphoric acid-17O4 is utilized in studies involving isotopic labeling and tracing mechanisms in biochemical pathways.
Research into the interactions of phosphoric acid-17O4 with other compounds has revealed important insights:
- Metal Interactions: Studies indicate that phosphoric acid can corrode metals, leading to hydrogen gas release when interacting with active metals .
- Biochemical Interactions: Its role in metabolic pathways highlights its interaction with various biomolecules, affecting enzymatic activities and cellular functions.
- Environmental Impact: Investigations into its environmental interactions show that phosphates can influence aquatic ecosystems by promoting algal blooms when present in excess.
Phosphoric acid-17O4 shares similarities with several related compounds, each possessing unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Orthophosphoric Acid | H3PO4 | Most common form; used extensively in fertilizers |
| Pyrophosphoric Acid | H4P2O7 | Formed by condensation of two molecules of orthophosphoric acid; used as a dehydrating agent |
| Triphosphoric Acid | H5P3O10 | Contains three phosphate groups; used in food processing and biochemical applications |
| Phosphonic Acid | RPO(OH)2 | Contains phosphorus-carbon bonds; used in agriculture as herbicides |
Phosphoric acid-17O4's uniqueness lies primarily in its isotopic composition, which allows for specific applications in research settings where tracking molecular pathways is essential.
XLogP3
GHS Hazard Statements
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








